REACTION_SMILES
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[C:1](=[O:2])([O-:3])[O-:4].[CH3:20][O:21][C:22](=[O:23])[c:24]1[cH:25][nH:26][c:27]2[cH:28][cH:29][cH:30][cH:31][c:32]12.[CH3:33][C:34]([N:35]([CH3:36])[CH3:37])=[O:38].[CH3:39][CH2:40][O:41][C:42](=[O:43])[CH3:44].[Cl:7][c:8]1[cH:9][cH:10][n:11][c:12]2[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][c:17]12.[K+:5].[K+:6].[OH2:45]>>[c:8]1(-[n:26]2[cH:25][c:24]([C:22]([O:21][CH3:20])=[O:23])[c:32]3[c:27]2[cH:28][cH:29][cH:30][cH:31]3)[cH:9][cH:10][n:11][c:12]2[cH:13][cH:14][c:15]([O:18][CH3:19])[cH:16][c:17]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c[nH]c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2nccc(Cl)c2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Type
|
product
|
Smiles
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COC(=O)c1cn(-c2ccnc3ccc(OC)cc23)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |